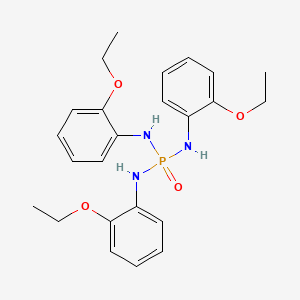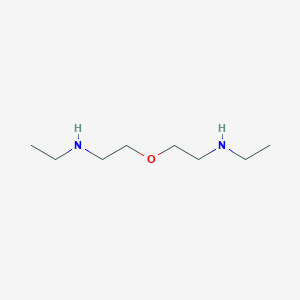![molecular formula C12H14O4 B14366722 1-[5-(But-2-en-1-yl)-2,3,4-trihydroxyphenyl]ethan-1-one CAS No. 91664-14-1](/img/structure/B14366722.png)
1-[5-(But-2-en-1-yl)-2,3,4-trihydroxyphenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(But-2-en-1-yl)-2,3,4-trihydroxyphenyl]ethan-1-one is a chemical compound known for its unique structure and properties It is an aromatic ketone with a but-2-en-1-yl substituent and three hydroxyl groups attached to the phenyl ring
Preparation Methods
The synthesis of 1-[5-(But-2-en-1-yl)-2,3,4-trihydroxyphenyl]ethan-1-one can be achieved through several routes. One common method involves the Claisen–Schmidt condensation reaction, where an aldehyde and a ketone react in the presence of a base to form the desired product . The reaction conditions typically include the use of ethanolic sodium hydroxide at room temperature for several hours . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[5-(But-2-en-1-yl)-2,3,4-trihydroxyphenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like acyl chlorides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[5-(But-2-en-1-yl)-2,3,4-trihydroxyphenyl]ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is used in the production of various chemical products, including pharmaceuticals and cosmetics
Mechanism of Action
The mechanism of action of 1-[5-(But-2-en-1-yl)-2,3,4-trihydroxyphenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the carbonyl group play crucial roles in its reactivity and interactions. It can form hydrogen bonds and participate in redox reactions, influencing various biological processes .
Comparison with Similar Compounds
1-[5-(But-2-en-1-yl)-2,3,4-trihydroxyphenyl]ethan-1-one can be compared with similar compounds such as:
1-[4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl]ethan-1-one: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
2-Acetylfuran: Another aromatic ketone with different functional groups, used in various industrial applications
Properties
CAS No. |
91664-14-1 |
|---|---|
Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
1-(5-but-2-enyl-2,3,4-trihydroxyphenyl)ethanone |
InChI |
InChI=1S/C12H14O4/c1-3-4-5-8-6-9(7(2)13)11(15)12(16)10(8)14/h3-4,6,14-16H,5H2,1-2H3 |
InChI Key |
ZYBRIZGILRFXAI-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCC1=CC(=C(C(=C1O)O)O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


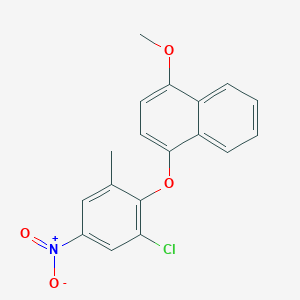
![Benzamide, N-phenyl-3-[(phenylsulfonyl)amino]-](/img/structure/B14366657.png)
![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenoxyacetamide](/img/structure/B14366661.png)
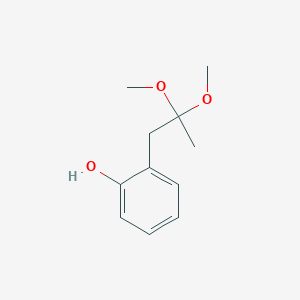

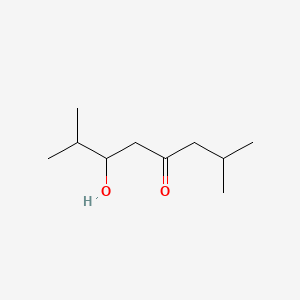
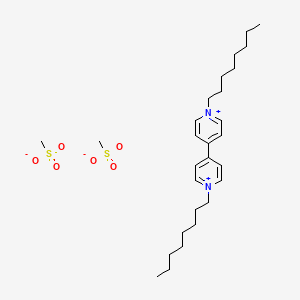
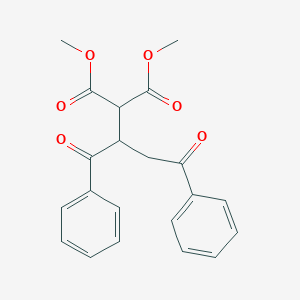
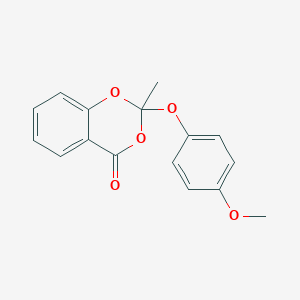
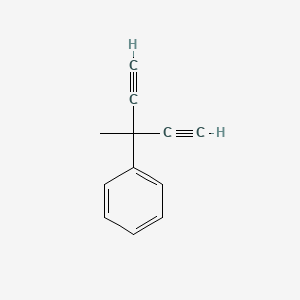
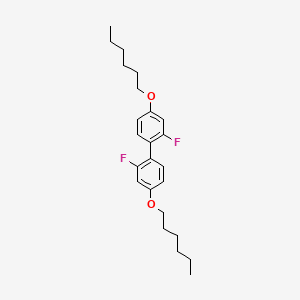
![4-[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14366712.png)
